3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole

Medicinal chemistry Lead optimization Physicochemical profiling

3-(4-Chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 667898-84-2) is a synthetic 4,5-dihydro-1H-pyrazole (pyrazoline) derivative bearing three distinct pharmacophoric elements: a 4-chlorophenyl group at position 3, a 2-furyl group at position 5, and an N1-propylsulfonyl substituent. With a molecular formula of C₁₆H₁₇ClN₂O₃S and a molecular weight of 352.8 g/mol, this compound belongs to a therapeutically significant scaffold class—4,5-dihydro-1H-pyrazoles—that has yielded clinical-stage cannabinoid CB1 receptor antagonists including Ibipinabant (SLV-319).

Molecular Formula C16H17ClN2O3S
Molecular Weight 352.8g/mol
CAS No. 667898-84-2
Cat. No. B488533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole
CAS667898-84-2
Molecular FormulaC16H17ClN2O3S
Molecular Weight352.8g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3
InChIInChI=1S/C16H17ClN2O3S/c1-2-10-23(20,21)19-15(16-4-3-9-22-16)11-14(18-19)12-5-7-13(17)8-6-12/h3-9,15H,2,10-11H2,1H3
InChIKeyXGYHDCRBNLZABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 667898-84-2): Core Identity and Procurement Baseline


3-(4-Chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 667898-84-2) is a synthetic 4,5-dihydro-1H-pyrazole (pyrazoline) derivative bearing three distinct pharmacophoric elements: a 4-chlorophenyl group at position 3, a 2-furyl group at position 5, and an N1-propylsulfonyl substituent [1]. With a molecular formula of C₁₆H₁₇ClN₂O₃S and a molecular weight of 352.8 g/mol, this compound belongs to a therapeutically significant scaffold class—4,5-dihydro-1H-pyrazoles—that has yielded clinical-stage cannabinoid CB1 receptor antagonists including Ibipinabant (SLV-319) [2]. The compound is catalogued in PubChem (CID 2952776) with computed XLogP3-AA of 3.1 and topological polar surface area (TPSA) of 71.3 Ų, placing it within drug-like physicochemical space [1]. However, users must note that published quantitative biological activity data specific to this exact compound are absent from the peer-reviewed literature as of the current search date; procurement decisions must therefore be guided by structural differentiation from close analogs and class-level pharmacological inference.

Why Generic 4,5-Dihydro-1H-pyrazole Substitution Is Not Appropriate for CAS 667898-84-2: Key Structural Discriminators


Within the 4,5-dihydro-1H-pyrazole class, even single-atom substitutions at the N1-sulfonyl, C3-aryl, or C5-heteroaryl positions can profoundly alter target binding profiles, physicochemical properties, and experimental reproducibility. The N1-propylsulfonyl group in CAS 667898-84-2 confers a distinct lipophilic-hydrophilic balance (XLogP3-AA = 3.1) compared to phenylsulfonyl analogs (estimated XLogP3-AA >4.0), while the C5-2-furyl moiety introduces a heterocyclic oxygen that is absent in the extensively studied C5-phenyl series exemplified by Ibipinabant [1]. The 4-chlorophenyl substituent at C3 further differentiates this compound from its closest commercially available analog—5-(2-furyl)-3-(4-methylphenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 488854-53-1)—where the chloro-to-methyl swap alters both electronic character (Hammett σₚ: Cl = +0.23 vs. CH₃ = −0.17) and hydrogen-bond acceptor capacity [2]. These differences mean that even closely related in-class compounds cannot be assumed to exhibit equivalent target engagement, solubility, or metabolic stability. The quantitative evidence in Section 3 details the measurable physicochemical gaps that justify compound-specific selection.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 667898-84-2) vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Closest Propylsulfonyl Analog

CAS 667898-84-2 has a molecular weight of 352.8 g/mol and 23 heavy atoms, compared with 332.4 g/mol and 22 heavy atoms for its closest propylsulfonyl analog 5-(2-furyl)-3-(4-methylphenyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 488854-53-1), reflecting the replacement of a methyl group (–CH₃, 15 Da) with a chlorine atom (–Cl, 35.5 Da) at the para position of the C3-phenyl ring [1]. This 20.4 g/mol mass increment is accompanied by a change in the C3-aryl Hammett substituent constant from σₚ = −0.17 (electron-donating CH₃) to σₚ = +0.23 (electron-withdrawing Cl), a net electronic shift of Δσₚ = +0.40 units [2].

Medicinal chemistry Lead optimization Physicochemical profiling

Lipophilicity (XLogP3-AA) and TPSA Differentiation vs. Phenylsulfonyl Analog

The N1-propylsulfonyl group in CAS 667898-84-2 yields a computed XLogP3-AA of 3.1 and TPSA of 71.3 Ų, compared with the phenylsulfonyl analog 3-(4-chlorophenyl)-5-(2-furyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 488135-68-8, MW = 386.9 g/mol), which carries a bulkier aromatic sulfonyl substituent [1]. The propylsulfonyl group (three aliphatic carbons) contributes approximately 1.5 LogP units less than a phenylsulfonyl group (six aromatic carbons) based on fragment-based LogP contribution tables, while simultaneously reducing molecular weight by 34.1 g/mol [2]. The TPSA remains identical (71.3 Ų) for both compounds since the sulfonyl oxygen count is unchanged.

ADME prediction Drug-likeness Physicochemical profiling

Structural Scaffold Distinction: 2-Furyl at C5 vs. 4-Phenyl in Clinical-Stage CB1 Antagonist Ibipinabant

CAS 667898-84-2 incorporates a 2-furyl group at the C5 position of the dihydropyrazole ring, whereas the clinical-stage CB1 antagonist Ibipinabant (SLV-319; CAS 362519-49-1) and its analogs bear a 4-phenyl group at the corresponding position [1]. The 2-furyl heterocycle introduces a ring oxygen atom capable of functioning as a hydrogen-bond acceptor, which is absent in the phenyl series. In the broader 3,4-diarylpyrazoline CB1 antagonist class, reported CB1 receptor binding affinities for furyl-containing analogs range from IC₅₀ = 50–500 nM depending on the exact substitution pattern, compared with Ibipinabant's reported Kᵢ = 7.8 nM for CB1 [2]. This receptor affinity differential—approximately one to two orders of magnitude—indicates that the furyl substitution modulates, but does not ablate, CB1 receptor engagement.

Cannabinoid receptor CB1 antagonist Scaffold hopping

Topological Polar Surface Area (TPSA) Differentiation vs. Non-Sulfonyl Pyrazoline Analogs

CAS 667898-84-2 possesses a computed TPSA of 71.3 Ų, reflecting the contribution of the sulfonyl group (two S=O oxygens, ~34 Ų) plus the furan oxygen and the two nitrogen atoms of the dihydropyrazole ring [1]. In contrast, the des-sulfonyl analog 3-(4-chlorophenyl)-5-(2-furyl)-1-phenyl-4,5-dihydro-1H-pyrazole (no CAS in BindingDB; CID 2834912) has a TPSA of approximately 29.5 Ų (two nitrogens + furan oxygen only) [2]. This TPSA increment of approximately +41.8 Ų places CAS 667898-84-2 in a distinctly different membrane-permeability zone: the commonly cited threshold for favorable oral absorption and blood-brain barrier penetration is TPSA < 60–70 Ų for CNS drugs and < 140 Ų for oral drugs.

Membrane permeability Blood-brain barrier Drug design

Hydrogen-Bond Acceptor Count and Rotatable Bond Differentiation as Selectivity Determinants

CAS 667898-84-2 features 5 hydrogen-bond acceptors (2 S=O oxygens, 1 furan oxygen, 2 dihydropyrazole nitrogens) and 5 rotatable bonds, compared with Ibipinabant (SLV-319) which has 6 hydrogen-bond acceptors and 7 rotatable bonds owing to its carboximidamide-sulfonamide N1-side chain [1]. The reduced rotatable bond count (5 vs. 7) results in lower conformational entropy penalty upon target binding (estimated ΔΔS ≈ 0.8–1.2 kcal/mol per restrained rotatable bond at 298 K), which may translate to improved ligand efficiency for targets where the dihydropyrazole core, rather than the N1 side chain, drives affinity [2].

Ligand efficiency Molecular recognition Selectivity screening

Explicit Caveat: Absence of Published Bioassay Data for This Exact Compound

Despite extensive searching of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases, no peer-reviewed quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition values) were identified for CAS 667898-84-2 specifically. The PubChem BioAssay section for CID 2952776 contains zero active bioassay records [1]. This contrasts with the extensively characterized clinical candidate Ibipinabant (SLV-319), for which >50 bioassay data points are available across ChEMBL and BindingDB [2]. The absence of published bioactivity data represents a material evidence gap that prospective users must weigh against the compound's distinct structural features.

Data transparency Procurement risk assessment Assay development

Recommended Application Scenarios for 3-(4-Chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS 667898-84-2) Based on Current Evidence


Cannabinoid CB1 Receptor Scaffold-Hopping and Selectivity Profiling Studies

The 2-furyl C5 substituent and propylsulfonyl N1 group distinguish CAS 667898-84-2 from the extensively characterized 3,4-diarylpyrazoline CB1 antagonist series. Its TPSA of 71.3 Ų positions it at the CNS/non-CNS boundary [1], making it a candidate for studies seeking to identify peripherally restricted CB1 ligands—a current focus in metabolic disease research aiming to avoid the central nervous system adverse effects that halted clinical development of brain-penetrant CB1 antagonists [2]. The reduced rotatable bond count (5 vs. 7 for Ibipinabant) may confer improved subtype selectivity.

Physicochemical Comparator in ADME/Tox Profiling Panels

With a computed XLogP3-AA of 3.1, MW of 352.8 g/mol, and TPSA of 71.3 Ų [1], CAS 667898-84-2 occupies a distinct region of drug-like chemical space compared to both its phenylsulfonyl analog (CAS 488135-68-8; higher LogP) and its des-chloro methyl analog (CAS 488854-53-1; lower MW). This property profile supports its use as a comparator compound in solubility, permeability (PAMPA/Caco-2), plasma protein binding, and microsomal stability panels where systematic variation of LogP and TPSA within a congeneric series is desired [2].

Chemical Biology Probe for Halogen-Bonding Interaction Studies

The 4-chlorophenyl group at C3 provides a σ-hole halogen-bond donor capability that is absent in the 4-methylphenyl analog (CAS 488854-53-1). In protein-ligand systems where halogen bonding (C–Cl···O=C or C–Cl···π interactions) contributes to affinity, CAS 667898-84-2 can serve as a probe to distinguish halogen-bonding contributions from purely hydrophobic effects—an approach validated in structure-based design studies that have demonstrated 10- to 100-fold affinity improvements attributable to halogen bonding in optimized systems [1]. Pairwise testing with the methyl analog is recommended to isolate this contribution.

Computational Chemistry and Virtual Screening Library Member

As a commercially available compound catalogued in PubChem (CID 2952776) with validated 2D and 3D structural representations [1], CAS 667898-84-2 is suitable for inclusion in virtual screening libraries targeting GPCRs, kinases, or other protein classes where the dihydropyrazole scaffold has demonstrated ligand efficiency. Its three-point pharmacophoric diversity (4-chlorophenyl, 2-furyl, propylsulfonyl) provides a structurally interrogable template for docking, pharmacophore modeling, and free-energy perturbation studies. The absence of published bioactivity data [2] makes it particularly valuable for prospective virtual screening where experimental validation would constitute novel intellectual property.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-5-(2-furyl)-1-(propylsulfonyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.